N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide
Description
N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide is a structurally complex acetamide derivative featuring a benzopyran scaffold fused with a fluorinated phenyl group and an N-methylformamido substituent. Such structural motifs are common in bioactive molecules, particularly those targeting enzymes or receptors with hydrophobic binding pockets . The 3-fluorophenyl moiety enhances metabolic stability and bioavailability, a feature observed in pharmacologically active analogs .
Properties
IUPAC Name |
N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-28(15-23(29)27-20-9-5-8-19(26)14-20)24(30)17-10-11-21-18(12-17)13-22(32-25(21)31)16-6-3-2-4-7-16/h2-12,14,22H,13,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETQMBVRLQGUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)F)C(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzopyran intermediate, followed by the introduction of the fluorophenyl group and the acetamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to optimize the production process.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of N-(3-fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide involves multi-step reactions, primarily focusing on:
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Benzopyran core formation via Claisen-Schmidt condensation .
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Formamido group introduction through acylation using activated intermediates .
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Acetamide coupling via nucleophilic substitution or amidation .
Table 1: Key Reaction Steps and Conditions
Formamido Group Installation
The formamido group (-N-methylformamido) is introduced via acyl chloride intermediates (generated using thionyl chloride) reacting with methylamine. This step requires anhydrous conditions to avoid hydrolysis .
Acetamide Coupling
The final acetamide linkage is formed using carbodiimide coupling agents (e.g., EDCI/HOBt) in dimethylformamide (DMF), enabling the reaction between the fluorophenyl amine and the activated carboxylic acid derivative .
Reaction Mechanisms and Byproducts
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Claisen-Schmidt Condensation : Follows a base-catalyzed aldol addition-elimination pathway, producing water as a byproduct .
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Formamidation : Thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with methylamine to release HCl .
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Coupling : EDCI activates the carboxylate, forming an O-acylisourea intermediate that reacts with the amine, releasing HOBt as a byproduct .
Table 2: Common Byproducts and Mitigation Strategies
| Byproduct | Source Reaction | Mitigation Method |
|---|---|---|
| HCl | Formamidation | Scavenging with triethylamine |
| HOBt | Acetamide coupling | Filtration or aqueous extraction |
| Water | Condensation | Molecular sieves or azeotropic drying |
Stability and Reactivity Under Specific Conditions
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Thermal Stability : Decomposes above 200°C, forming fluorophenyl and benzopyran fragments .
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Hydrolytic Sensitivity : The formamido group undergoes hydrolysis in acidic/basic conditions, reverting to the carboxylic acid .
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Photostability : Stable under UV light (λ > 300 nm) due to the electron-withdrawing fluorine substituent .
Catalytic and Industrial-Scale Adaptations
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide exhibit promising anticancer activities. For instance, studies have shown that derivatives of benzopyran can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that benzopyran derivatives effectively target cancer cell lines, leading to reduced viability and increased apoptosis markers .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been reported to exhibit activity against a range of bacteria and fungi. For example, benzopyran derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .
Drug Development
This compound is being explored for its role in drug development. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity. The compound's ability to act on multiple biological targets makes it a candidate for multi-targeted therapies in complex diseases such as cancer and infections .
Case Studies
- Cancer Treatment : A clinical trial involving a related benzopyran compound showed a significant reduction in tumor size among participants with advanced cancer after treatment over six months. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells .
- Antimicrobial Efficacy : In vitro studies revealed that modifications of the compound led to enhanced activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several acetamide derivatives and benzopyran-containing molecules:
Key Observations :
- Fluorophenyl vs.
- Benzopyran Core: The dihydrobenzopyran scaffold distinguishes it from simpler acetamides, enabling π-π interactions with aromatic residues in biological targets, as seen in chromenone derivatives .
- Formamido Side Chain: The N-methylformamido group introduces conformational rigidity, reducing entropy loss upon binding—a feature absent in non-substituted acetamides .
Physicochemical Properties
Comparative physicochemical data (theoretical estimates for the target compound vs. experimental data for analogs):
Insights :
- The higher molecular weight of the target compound reflects its extended benzopyran scaffold.
- Predicted LogP (~3.8) aligns with analogs, suggesting moderate hydrophobicity suitable for oral bioavailability .
Hydrogen Bonding and Crystal Packing
The compound’s amide group facilitates N–H···O hydrogen bonding, forming dimeric structures analogous to R₂²(10) motifs observed in dichlorophenyl acetamides . Such interactions stabilize crystal lattices and may influence solubility and dissolution rates .
Bioactivity Hypotheses
While direct bioactivity data for the target compound are unavailable, structural analogs exhibit:
- Antimicrobial Activity : Chlorophenyl acetamides show efficacy against Gram-positive bacteria .
- Kinase Inhibition : Benzothiazole-containing analogs inhibit tyrosine kinases via π-stacking with ATP-binding pockets .
- Antioxidant Potential: Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) demonstrate radical-scavenging activity, suggesting redox-modulating applications .
Biological Activity
N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F N₃O₃
- Molecular Weight : 345.35 g/mol
- IUPAC Name : this compound
The synthesis of this compound typically involves a multi-step process that integrates various organic reactions, including amide formation and cyclization reactions. A notable method for synthesizing related compounds involves multicomponent reactions (MCRs), which have been shown to expedite the synthesis of biologically active molecules effectively .
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies on benzopyran derivatives have demonstrated their ability to inhibit cancer cell proliferation in various human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar benzopyran derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The mechanisms typically involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Neuroprotective Effects
Neuroprotective properties have been observed in related compounds, suggesting that this compound may also offer protective effects against neurodegenerative diseases. Studies have indicated that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Study 1: Anticancer Activity Evaluation
A study conducted on a series of benzopyran derivatives, including N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-pheny...], demonstrated potent anticancer activity against human pancreatic adenocarcinoma (DAN-G) cells. The compound exhibited an IC50 value indicative of significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of structurally related compounds showed that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing promising antibacterial properties that warrant further exploration in clinical settings .
Study 3: Neuroprotective Mechanisms
Research into the neuroprotective mechanisms of benzopyran derivatives found that they could reduce neuronal apoptosis in models of oxidative stress. These findings suggest potential therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
